molecular formula C9H13ClOSi B14594727 Chloro(2-methoxyphenyl)dimethylsilane CAS No. 60458-00-6

Chloro(2-methoxyphenyl)dimethylsilane

Cat. No.: B14594727
CAS No.: 60458-00-6
M. Wt: 200.73 g/mol
InChI Key: JDNBWIZGOUSEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(2-methoxyphenyl)dimethylsilane: is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom, two methyl groups, and a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(2-methoxyphenyl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

2-Methoxyphenylmagnesium bromide+DimethyldichlorosilaneThis compound+Magnesium bromide chloride\text{2-Methoxyphenylmagnesium bromide} + \text{Dimethyldichlorosilane} \rightarrow \text{this compound} + \text{Magnesium bromide chloride} 2-Methoxyphenylmagnesium bromide+Dimethyldichlorosilane→this compound+Magnesium bromide chloride

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, where the 2-methoxyphenyl group is introduced to the silicon atom via a Grignard reagent. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Chloro(2-methoxyphenyl)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silamines.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.

    Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding phenolic derivatives.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

    Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous acids.

Major Products Formed:

    Siloxanes: Formed from substitution reactions with alcohols.

    Silamines: Formed from substitution reactions with amines.

    Phenolic Derivatives: Formed from oxidation of the methoxy group.

Scientific Research Applications

Chemistry: Chloro(2-methoxyphenyl)dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins, which have applications in coatings, adhesives, and sealants.

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.

Industry: In the industrial sector, this compound is used in the production of specialty silicones and as a coupling agent to enhance the adhesion of organic materials to inorganic surfaces.

Mechanism of Action

The mechanism of action of chloro(2-methoxyphenyl)dimethylsilane primarily involves the reactivity of the silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to substitution reactions. The methoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

    Chlorodimethylphenylsilane: Similar structure but lacks the methoxy group.

    Dimethyldichlorosilane: Contains two chlorine atoms instead of one.

    Trimethylchlorosilane: Contains three methyl groups and one chlorine atom.

Uniqueness: Chloro(2-methoxyphenyl)dimethylsilane is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other chlorosilanes. This functional group enhances its utility in specific synthetic applications and surface modifications.

Properties

CAS No.

60458-00-6

Molecular Formula

C9H13ClOSi

Molecular Weight

200.73 g/mol

IUPAC Name

chloro-(2-methoxyphenyl)-dimethylsilane

InChI

InChI=1S/C9H13ClOSi/c1-11-8-6-4-5-7-9(8)12(2,3)10/h4-7H,1-3H3

InChI Key

JDNBWIZGOUSEQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1[Si](C)(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.